![molecular formula C20H24N4O4 B5569883 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)
8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves a series of chemical reactions starting from basic organic compounds to achieve the desired complex structure. Techniques such as Knoevenagel condensation followed by epoxidation and cyclization reactions are common in their synthesis pathway. For example, Caroon et al. (1981) synthesized a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, demonstrating the versatility of this compound class in medicinal chemistry applications (Caroon et al., 1981).
科学的研究の応用
Synthesis and Biological Activity
This compound belongs to a broader class of substances known for their synthesis and evaluation for biological activities. For instance, research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and tested for their antihypertensive activities, demonstrating the potential for medical applications in treating hypertension without delving into specific drug usage or dosages (Caroon et al., 1981).
Chemotherapy and Antidiabetic Applications
Research into spirotetrahydrofurans, a class to which this compound is related, has identified potential anticancer and antidiabetic applications. Specific derivatives have shown significant activity against human breast carcinoma and liver carcinoma cell lines, highlighting the compound's relevance in chemotherapy research. Additionally, some derivatives demonstrated alpha-amylase and alpha-glucosidase inhibitory activities, suggesting potential antidiabetic benefits (Flefel et al., 2019).
Neuroprotective Effects
A subset of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been investigated for neuroprotective effects, particularly in the context of calcium uptake inhibition in neural tissues. These studies have shown promising results in protecting against brain edema and memory and learning deficits induced by various agents, offering insights into potential applications in neuroprotection and the treatment of neurological disorders (Tóth et al., 1997).
Muscarinic Agonistic Activity
Investigations into the muscarinic agonistic activity of related compounds have been conducted, with specific derivatives showing binding affinities to M1 and M2 receptors. These studies contribute to understanding the potential of these compounds in modulating cholinergic pathways, which could be beneficial in treating diseases associated with cognitive dysfunction (Tsukamoto et al., 1995).
Tachykinin NK2 Receptor Antagonism
Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have also been synthesized and evaluated for their affinity towards tachykinin NK2 receptors, showing potential as non-peptide NK2 receptor antagonists. This research indicates possible applications in treating respiratory disorders, such as asthma, by modulating the tachykinin system (Smith et al., 1995).
作用機序
将来の方向性
特性
IUPAC Name |
8-(2-methylpyrazole-3-carbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-22-17(7-10-21-22)18(25)23-11-8-20(9-12-23)15-24(19(26)28-20)13-14-27-16-5-3-2-4-6-16/h2-7,10H,8-9,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHIHQWVDANQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。